![molecular formula C16H25N5O3 B2737639 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione CAS No. 847407-55-0](/img/structure/B2737639.png)
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione
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Overview
Description
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of mGluR5, 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione can modulate glutamate signaling, which is involved in various physiological processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of anxiety and depression-like behaviors in animal models, and the improvement of cognitive function in Alzheimer's and Parkinson's disease models. It has also been shown to reduce drug-seeking behavior in addiction models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione is its selectivity for mGluR5, which allows for more specific modulation of glutamate signaling compared to non-selective compounds. However, 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione also has some limitations, including its poor solubility in water and its potential off-target effects at high concentrations.
Future Directions
For 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione research include the development of more potent and selective mGluR5 antagonists, the investigation of its potential use in other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione in combination with other compounds or therapies may also be explored for enhanced therapeutic effects.
Synthesis Methods
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 2,6-dioxopurine with 3-methyl-7-bromopentyl-1-amine, followed by the reaction of the resulting compound with morpholine-4-carboxaldehyde. The final product is obtained through purification and isolation steps.
Scientific Research Applications
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
IUPAC Name |
3-methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-3-4-5-6-21-12(11-20-7-9-24-10-8-20)17-14-13(21)15(22)18-16(23)19(14)2/h3-11H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLZPJXNPMPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(morpholin-4-ylmethyl)-7-pentyl-1,3,7-trihydropurine-2,6-dione |
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